molecular formula C22H20N2O2 B7476762 2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide

2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B7476762
M. Wt: 344.4 g/mol
InChI Key: TXQINANKJHUEEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide, also known as DMAPB, is a small molecule that has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide exerts its effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification genes. 2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide binds to Keap1, a negative regulator of Nrf2, leading to the release and activation of Nrf2. Activated Nrf2 then translocates to the nucleus and binds to antioxidant response elements (AREs) in the promoter regions of target genes, leading to the upregulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide has been shown to increase the expression of antioxidant and detoxification genes, leading to the reduction of oxidative stress and inflammation. 2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. In neurodegenerative disorders, 2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide has been shown to protect against oxidative stress and neuroinflammation, leading to the preservation of neuronal function.

Advantages and Limitations for Lab Experiments

2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide has been shown to be a potent activator of the Nrf2 pathway, making it a valuable tool for studying the role of Nrf2 in various diseases. However, 2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide has also been shown to have off-target effects, which may complicate the interpretation of results. Additionally, the synthesis of 2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide can be challenging and time-consuming, which may limit its availability for lab experiments.

Future Directions

For 2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide research include the identification of more potent and selective Nrf2 activators, the development of 2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide derivatives with improved pharmacokinetic properties, and the investigation of the therapeutic potential of 2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide in various diseases. Additionally, the role of Nrf2 in aging and age-related diseases is an area of active research, and 2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide may be a valuable tool for studying this topic.

Synthesis Methods

2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide can be synthesized through a multistep process involving the reaction of 2,5-dimethylbenzoic acid with thionyl chloride, followed by the reaction with pyridine-3-carboxaldehyde and 2-aminobenzamide. The final product is purified through column chromatography.

Scientific Research Applications

2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation, 2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disorders, 2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide has been shown to protect against oxidative stress and neuroinflammation.

properties

IUPAC Name

2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-15-9-10-16(2)20(12-15)21(25)18-7-3-4-8-19(18)22(26)24-14-17-6-5-11-23-13-17/h3-13H,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQINANKJHUEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.